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molecular formula C9H14O2 B3030940 2,5,5-trimethylcyclohexane-1,3-dione CAS No. 1125-11-7

2,5,5-trimethylcyclohexane-1,3-dione

Cat. No. B3030940
M. Wt: 154.21 g/mol
InChI Key: WJTGLPHMQKJRIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06077965

Procedure details

28.0 g (0.2 mol) of dimedone were dissolved in 150 ml of absolute t-butanol and, at 40° C., 22.4 g (0.2 mol) of potassium t-butoxide were added a little at a time. After 2 hours, an equimolar amount of methyl iodide was added. After a further 2 hours, the solvent was removed under reduced pressure and the residue which remained was extracted 3 times with diethyl ether. The combined ether extracts were evaporated to dryness. Yield: 26.2 g (85%). The crude product was not purified further.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[CH2:9][C:7](=[O:8])[CH2:6][C:4](=[O:5])[CH2:3]1.[CH3:11]C(C)([O-])C.[K+].CI>C(O)(C)(C)C>[CH3:11][CH:6]1[C:4](=[O:5])[CH2:3][C:2]([CH3:10])([CH3:1])[CH2:9][C:7]1=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
CC1(CC(=O)CC(=O)C1)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
22.4 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After a further 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue which remained was extracted 3 times with diethyl ether
CUSTOM
Type
CUSTOM
Details
The combined ether extracts were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product was not purified further

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1C(CC(CC1=O)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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